molecular formula C21H17N5O3S2 B2409353 N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1234940-56-7

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2409353
CAS No.: 1234940-56-7
M. Wt: 451.52
InChI Key: KTJVJAFSFMFGMG-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-methylthiazole, which can be synthesized from 2-bromoacetophenone and thiourea under basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be constructed via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The thiazole and imidazole intermediates are then coupled using a thiol-ene reaction, where the thiazole derivative is reacted with a thiol-functionalized imidazole under UV light or radical initiators.

    Nitration: The final step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. The use of automated synthesis and purification systems would also be employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazole rings.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the thiazole and imidazole rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the nitrophenyl group suggests possible applications in targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and imidazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiazol-2-yl)-2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a different position of the nitro group.

    N-(4-methylthiazol-2-yl)-2-((5-(3-aminophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a nitrophenyl group with thiazole and imidazole rings provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-14-12-30-20(23-14)24-19(27)13-31-21-22-11-18(25(21)16-7-3-2-4-8-16)15-6-5-9-17(10-15)26(28)29/h2-12H,13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJVJAFSFMFGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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